molecular formula C14H12O9-2 B1263732 Sinapoyltartronate(2-)

Sinapoyltartronate(2-)

Cat. No.: B1263732
M. Wt: 324.24 g/mol
InChI Key: BILXTXFCLYPNMR-ONEGZZNKSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it features a sinapoyl group esterified to a tartronate backbone, conferring unique physicochemical properties. It has been detected in plant-derived extracts, particularly in clusters associated with regulatory pathways such as NF-κB and microtubule dynamics . In cluster 2 of a key study, Sinapoyltartronate(2-) exhibited the highest m/z intensity (1.19 × 10⁹), surpassing other metabolites like flavonoid derivatives and coumarins, suggesting its prominence in modulating biological responses .

Properties

Molecular Formula

C14H12O9-2

Molecular Weight

324.24 g/mol

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxypropanedioate

InChI

InChI=1S/C14H14O9/c1-21-8-5-7(6-9(22-2)11(8)16)3-4-10(15)23-12(13(17)18)14(19)20/h3-6,12,16H,1-2H3,(H,17,18)(H,19,20)/p-2/b4-3+

InChI Key

BILXTXFCLYPNMR-ONEGZZNKSA-L

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(C(=O)[O-])C(=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the comparative analysis of Sinapoyltartronate(2-) and structurally or functionally related compounds:

Compound m/z Intensity Cluster Association Key Biological Features
Sinapoyltartronate(2-) 1.19 × 10⁹ (Cluster 2) Cluster 1 & 2 Upregulates NF-κB, downregulates actin and lysosomal activity
Sinapoyltartrate 3.90 × 10⁸ (Cluster 1) Cluster 1 Third-highest intensity in Cluster 1; associated with microtubule upregulation
Flavonoid derivatives Not quantified Cluster 2 Co-occur with Sinapoyltartronate(2-); linked to antioxidant activity
Coumarins Not quantified Cluster 2 Implicated in anti-inflammatory pathways; lower intensity than Sinapoyltartronate(2-)

Key Structural and Functional Differences:

  • Bioactivity Potential: Sinapoyltartronate(2-)’s high m/z intensity in Cluster 2 correlates with its strong association with NF-κB regulation, a pathway critical in inflammation and immune responses. In contrast, Sinapoyltartrate in Cluster 1 shows weaker intensity and distinct microtubule-related activity .
  • Cluster-Specific Roles : While both clusters share Sinapoyltartronate(2-), Cluster 2’s dominance of this compound suggests a specialized role in lysosomal and actin modulation, unlike Cluster 1’s focus on microtubule dynamics .
  • Co-occurring Metabolites: Flavonoids and coumarins in Cluster 2 may synergize with Sinapoyltartronate(2-) but lack its intensity, indicating its primary role in driving observed biological effects .

Key Research Findings

Metabolomic Prominence : Sinapoyltartronate(2-) is a high-priority compound for further isolation due to its unmatched m/z intensity in Cluster 2 (1.19 × 10⁹ vs. 3.90 × 10⁸ for Sinapoyltartrate in Cluster 1) .

Pathway Specificity: Its association with NF-κB upregulation distinguishes it from flavonoid derivatives, which are typically linked to antioxidant mechanisms, and coumarins, which target inflammation indirectly .

Technical Challenges : Despite its prominence, structural similarities to Sinapoyltartrate complicate isolation. Advanced chromatographic methods are required to resolve these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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